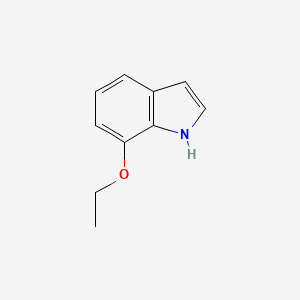
7-Ethoxyindole
Descripción general
Descripción
7-Ethoxy-1H-indole is a derivative of indole, a significant heterocyclic compound found in many natural products and drugs. Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry. The ethoxy group at the 7th position of the indole ring modifies its chemical properties, making it a compound of interest in various scientific research fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 7-Ethoxyindole typically involves the introduction of an ethoxy group to the indole ring. One common method is the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone in the presence of an acid catalyst to form the indole ring. The ethoxy group can be introduced through an etherification reaction using ethyl iodide and a base such as potassium carbonate.
Industrial Production Methods: Industrial production of this compound may involve large-scale Fischer indole synthesis followed by etherification. The reaction conditions are optimized to ensure high yield and purity, often involving the use of continuous flow reactors and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions: 7-Ethoxy-1H-indole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding indole-2,3-diones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound to its corresponding indoline derivative.
Substitution: Electrophilic substitution reactions, such as nitration, sulfonation, and halogenation, can occur at the indole ring, particularly at the 3-position.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using nitric acid and sulfuric acid; halogenation using bromine or chlorine in the presence of a catalyst.
Major Products:
Oxidation: Indole-2,3-diones.
Reduction: Indoline derivatives.
Substitution: 3-nitroindole, 3-bromoindole, etc.
Aplicaciones Científicas De Investigación
7-Ethoxy-1H-indole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex indole derivatives.
Biology: Studied for its potential role in biological processes and as a probe in biochemical assays.
Medicine: Investigated for its pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 7-Ethoxyindole involves its interaction with various molecular targets and pathways. The ethoxy group can influence the compound’s binding affinity to receptors and enzymes. For example, it may interact with serotonin receptors, modulating neurotransmitter activity. The compound’s effects on cellular pathways can lead to changes in gene expression, protein synthesis, and metabolic processes.
Comparación Con Compuestos Similares
Indole: The parent compound, known for its wide range of biological activities.
7-Methoxy-1H-indole: Similar to 7-Ethoxyindole but with a methoxy group, affecting its chemical properties and biological activities.
5-Bromo-1H-indole: A halogenated derivative with distinct reactivity and applications.
Uniqueness: 7-Ethoxy-1H-indole is unique due to the presence of the ethoxy group, which can enhance its lipophilicity and alter its interaction with biological targets. This modification can lead to different pharmacokinetic and pharmacodynamic profiles compared to other indole derivatives.
Propiedades
IUPAC Name |
7-ethoxy-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO/c1-2-12-9-5-3-4-8-6-7-11-10(8)9/h3-7,11H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOFKEBQFRTULGS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC2=C1NC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40600583 | |
| Record name | 7-Ethoxy-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40600583 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
927181-96-2 | |
| Record name | 7-Ethoxy-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40600583 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(1-Ethyl-3,5-dimethyl-1H-pyrazol-4-YL)methyl]piperidin-3-amine](/img/structure/B1357527.png)

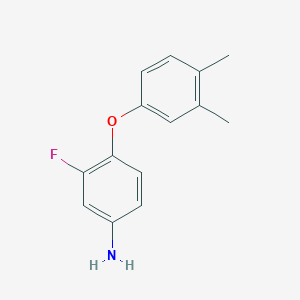
![1-[4-(3-Methylphenoxy)phenyl]methanamine](/img/structure/B1357540.png)
![3-Chloro-2-[3,4-dihydro-1(2H)-quinolinyl]aniline](/img/structure/B1357542.png)
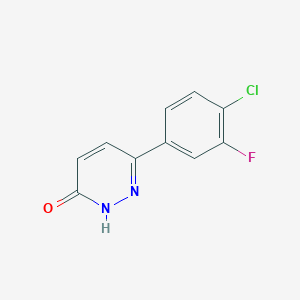
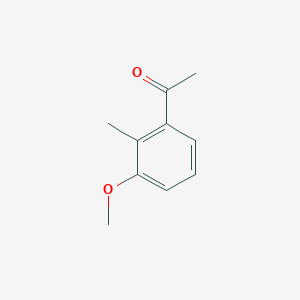
![Tert-butyl N-[(1-aminocyclohexyl)methyl]carbamate](/img/structure/B1357556.png)
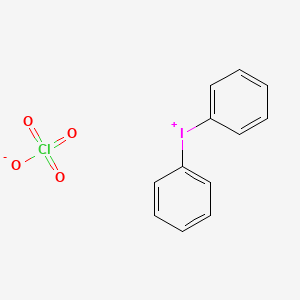
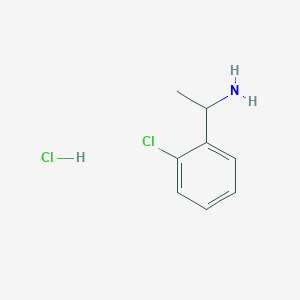

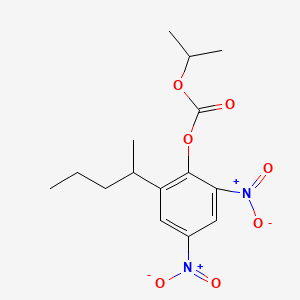
![3-Methyl-1-phenyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B1357565.png)

